molecular formula C3H5ClF3N B2499081 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride CAS No. 119839-58-6

2,3,3-Trifluoroprop-2-en-1-amine hydrochloride

Cat. No.: B2499081
CAS No.: 119839-58-6
M. Wt: 147.53
InChI Key: ATIMZITXPPORLN-UHFFFAOYSA-N
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Description

2,3,3-Trifluoroprop-2-en-1-amine hydrochloride is a useful research compound. Its molecular formula is C3H5ClF3N and its molecular weight is 147.53. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

  • Versatile Synthesis of β-Substituted-trifluoromethyl-ethenes

    A base-promoted reaction involving O-, N-, and S-nucleophiles with 2-chloro-3,3,3-trifluoroprop-1-ene facilitates access to various β-substituted-trifluoromethyl-ethenes under mild conditions. This pathway represents an attractive method for chemical synthesis due to the weakly basic amines produced, which can be further elaborated through numerous reactions (Meyer & El Qacemi, 2020).

  • Synthesis of 1-Substituted 2-(Trifluoromethyl)indoles

    A palladium-catalyzed double amination of 2-chloro-1-(2-halophenyl)-3,3,3-trifluoroprop-1-enes with primary amines presents a novel route for constructing 1-substituted 2-(trifluoromethyl)indoles, demonstrating the chemical's utility in creating complex aromatic compounds (Dong et al., 2010).

  • Creation of Chemosensitive Chlorophyll Derivatives

    Modifying naturally occurring chlorophyll-a with 3-trifluoroacetyl groups allows for the detection of amines through hemiaminal-type adduct formation, indicating applications in analytical chemistry for detecting primary amines and polyamines (Tamiaki et al., 2013).

Material Science Applications

  • Development of Smart Hydrogels: Tris(2-(2-formylphenoxy)ethyl)amine, synthesized from tris(2-chloroethyl)amine hydrochloride, serves as a multi-functional cross-linker for chitosan hydrogels, offering pH- and thermo-responsive properties. These materials are promising for controlled drug release and other biomedical applications due to their responsive swelling behavior and compatibility with various drugs (Karimi et al., 2018).

Properties

IUPAC Name

2,3,3-trifluoroprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3N.ClH/c4-2(1-7)3(5)6;/h1,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIMZITXPPORLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119839-58-6
Record name 2,3,3-trifluoroprop-2-en-1-amine hydrochloride
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